7-Bromofuro[3,2-c]pyridin-4(5H)-one
Overview
Description
Synthesis Analysis
The synthesis of various pyridine derivatives, including those related to 7-Bromofuro[3,2-c]pyridin-4(5H)-one, has been explored through different methods. A novel multicomponent reaction has been developed to synthesize tetrahydrofuro[2,3-c]pyridines, which involves heating a solution of aminopentynoate, an aldehyde, and an alpha-isocyanoacetamide in the presence of ammonium chloride, resulting in good to excellent yields . Another approach for synthesizing pyridine derivatives involves carbon-carbon coupling, which has been used to create compounds with potential biological activity . Additionally, a one-pot method has been reported for the preparation of furo[3,4-b]pyridine-5(7H)-ones from commercially available 2-bromopyridine-3-carboxylic acid, which reacts with carbonyl compounds to afford the desired products .
Molecular Structure Analysis
The molecular structure of pyridine derivatives has been extensively studied using experimental techniques such as single crystal X-ray diffraction (XRD) and spectroscopic methods, as well as computational methods like density functional theory (DFT). The crystal and molecular structure of a closely related compound, 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine, has been investigated, revealing details about the molecular geometry and intermolecular interactions within the crystal packing . These studies provide insight into the structural characteristics of pyridine derivatives, which can be related to the properties of 7-Bromofuro[3,2-c]pyridin-4(5H)-one.
Chemical Reactions Analysis
The reactivity of pyridine derivatives has been explored in various chemical reactions. For instance, the synthesis of 7-substituted 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones involves the reaction of 7-hydroxy derivatives with different nucleophiles under acidic or basic conditions . This demonstrates the versatility of pyridine derivatives in undergoing chemical transformations, which could be applicable to the synthesis and modification of 7-Bromofuro[3,2-c]pyridin-4(5H)-one.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives have been characterized through various analytical techniques. The study of 3-bromo-5-(2,5-difluorophenyl)pyridine and 3,5-bis(naphthalen-1-yl)pyridine has provided insight into their spectroscopic, electronic, and nonlinear optical properties, as well as their biological activity against bacteria and fungus . These findings contribute to a broader understanding of the properties of pyridine derivatives, which can be extrapolated to predict the behavior of 7-Bromofuro[3,2-c]pyridin-4(5H)-one in different environments and applications.
Scientific Research Applications
Synthesis and Inhibitory Activity of Derivatives :
- Novel derivatives of pyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-amines, including 7-substituted analogs, were synthesized, leveraging compounds like 3,5-Dibromopyridine and 3-amino-6-bromofuro[3,2-b]pyridine-2-carbonitrile as intermediates. These compounds were tested for their inhibition of Ser/Thr kinases, demonstrating potent activity against specific kinase targets, exemplified by one compound with an IC50 value of 49 nM against CLK1 kinase (Deau et al., 2013).
Synthesis of Biologically Active Compounds :
- 1-(4-Bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, synthesized from pyridin-4-ol and 4-bromo-2-fluoroaniline, serves as an important intermediate for creating many biologically active compounds. This synthesis process involves multiple steps like nitration, chlorination, and N-alkylation (Wang et al., 2016).
Structural and Spectroscopic Studies :
- Extensive hydrogen bonding and π–π interactions were observed in compounds like 2,6‐Diaminopyridinium bromide monohydrate, highlighting the importance of these interactions in the molecular structure and potential applications of such compounds (Haddad & Al-Far, 2003).
- Similar studies on 2-Amino-5-bromopyridinium hydrogen succinate demonstrated the significance of hydrogen bonding in determining the molecular structure of these compounds (Hemamalini & Fun, 2010).
Development of Kinase-Focused Libraries :
- Synthesis of 3-amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-ones and related compounds has been explored for developing a library of compounds suitable for screening against kinases and other cancer drug targets, emphasizing the potential of these compounds in drug discovery (Smyth et al., 2010).
Safety And Hazards
properties
IUPAC Name |
7-bromo-5H-furo[3,2-c]pyridin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO2/c8-5-3-9-7(10)4-1-2-11-6(4)5/h1-3H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFKFZPQHCJAURO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC2=C1C(=O)NC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10591954 | |
Record name | 7-Bromofuro[3,2-c]pyridin-4(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10591954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromofuro[3,2-c]pyridin-4(5H)-one | |
CAS RN |
603301-02-6 | |
Record name | 7-Bromofuro[3,2-c]pyridin-4(5H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=603301-02-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Bromofuro[3,2-c]pyridin-4(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10591954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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